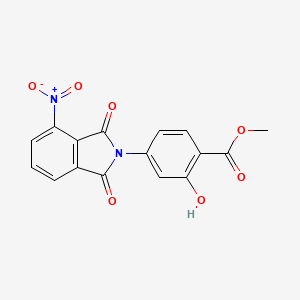
Methyl 2-hydroxy-4-(4-nitro-1,3-dioxo-isoindolin-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-hydroxy-4-(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoate is a complex organic compound with a molecular formula of C16H10N2O6. This compound is characterized by the presence of a nitro group, a hydroxy group, and an isoindole moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hydroxy-4-(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoate typically involves the following steps:
Esterification: The hydroxybenzoic acid derivative is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form the methyl ester.
Cyclization: The isoindole moiety is introduced through a cyclization reaction, often involving the use of phthalic anhydride and ammonia under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and esterification processes, utilizing continuous flow reactors to ensure consistent quality and yield. The cyclization step can be optimized using high-pressure reactors to enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-4-(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form quinones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, base (e.g., sodium hydroxide).
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: Formation of amino derivatives.
Substitution: Formation of ethers or esters.
Oxidation: Formation of quinones.
Scientific Research Applications
Methyl 2-hydroxy-4-(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism by which methyl 2-hydroxy-4-(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoate exerts its effects involves interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to potential therapeutic effects. The hydroxy and isoindole groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-hydroxy-4-(5,6-dichloro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)benzoate
- Methyl 2-hydroxy-4-(5-bromo-1,3-dioxo-1,3-dihydro-isoindol-2-yl)benzoate
Uniqueness
Methyl 2-hydroxy-4-(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoate is unique due to the presence of the nitro group, which imparts distinct reactivity and potential biological activity. The combination of hydroxy, nitro, and isoindole groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C16H10N2O7 |
|---|---|
Molecular Weight |
342.26 g/mol |
IUPAC Name |
methyl 2-hydroxy-4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate |
InChI |
InChI=1S/C16H10N2O7/c1-25-16(22)9-6-5-8(7-12(9)19)17-14(20)10-3-2-4-11(18(23)24)13(10)15(17)21/h2-7,19H,1H3 |
InChI Key |
MBPCXRJBGYAGAH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















